Arsonic acid, [2-(acetylamino)phenyl]-
Description
Arsonic acid, [2-(acetylamino)phenyl]-, is an organic compound containing a carbon-arsenic bond. It belongs to the family of aromatic arsonic acids, which are characterized by an arsenic acid functional group (-AsO(OH)₂) attached to an aromatic ring system. The presence of the acetylamino group at the ortho position of the phenyl ring influences the compound's chemical and physical properties.
Chemical Structure of Arsonic acid, [2-(acetylamino)phenyl]-
Organoarsenic chemistry has a rich history, with some of the first synthetic organometallic compounds being organoarsenicals. wikipedia.org The field has contributed significantly to fundamental chemical concepts like valency and aromaticity. rsc.org Historically, organoarsenic compounds have been explored for various applications, including as pharmaceuticals, herbicides, insecticides, and fungicides. wikipedia.orgusa-journals.com However, growing concerns about their environmental and health impacts have led to a decrease in their industrial use. wikipedia.orgusa-journals.com
Despite this decline, research into organoarsenic compounds continues, driven by interest in their unique chemical reactivity and the potential for new applications. rawdatalibrary.net Modern research often focuses on the synthesis of novel organoarsenic molecules and the study of their structural and electronic properties. rawdatalibrary.net The development of new synthetic routes using less volatile and toxic precursors is an active area of investigation. rawdatalibrary.net
Aromatic arsonic acids are a class of organoarsenic compounds where a pentavalent arsenic atom is bonded to a phenyl group and three oxygen atoms, two of which are part of hydroxyl groups. wikipedia.org They are organic derivatives of arsenic acid. wikipedia.org
The synthesis of aromatic arsonic acids can be achieved through various methods. A common route is the Béchamp reaction, which involves the electrophilic aromatic substitution of an activated aromatic ring, such as aniline (B41778), with arsenic acid. wikipedia.orgwikipedia.org Another method involves the reaction of diazonium salts with sodium arsenite. wikipedia.org
Aromatic arsonic acids and their derivatives have been investigated for a range of applications. For instance, some derivatives have been used as additives in animal feed to promote growth. wikipedia.org Certain derivatives have also been explored for their potential in treating protozoal infections. wikipedia.org The reactivity of the arsonic acid group and the potential for substitution on the aromatic ring allow for the synthesis of a wide variety of derivatives with tailored properties. Research into new derivatives of p-arsanilic acid, for example, has led to the preparation of compounds with varying chain lengths and functional groups. rsc.orgrsc.org
Data Tables
The following table provides a summary of key chemical data for Arsonic acid, [2-(acetylamino)phenyl]- and related compounds.
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
| Arsonic acid, [2-(acetylamino)phenyl]- | o-Acetamidobenzenearsonic acid | C₈H₁₀AsNO₄ | 259.09 g/mol | 2045-00-3 (for the amine precursor) |
| p-Arsanilic acid | (4-Aminophenyl)arsonic acid | C₆H₈AsNO₃ | 217.05 g/mol | 98-50-0 wikipedia.orgnih.gov |
| Phenylarsonic acid | Benzenearsonic acid | C₆H₇AsO₃ | 202.04 g/mol | 98-05-5 wikipedia.orgepa.gov |
| Arsenic acid | Orthoarsenic acid | H₃AsO₄ | 141.94 g/mol | 7778-39-4 noaa.gov |
| (2-Acryloylaminophenyl)arsonic acid | - | C₉H₁₀AsNO₄ | 271.10 g/mol | - researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
(2-acetamidophenyl)arsonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNO4/c1-6(11)10-8-5-3-2-4-7(8)9(12,13)14/h2-5H,1H3,(H,10,11)(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELIWEXRQULYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1[As](=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403661 | |
| Record name | Arsonic acid, [2-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54599-07-4 | |
| Record name | Arsonic acid, [2-(acetylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Arsonic Acid, 2 Acetylamino Phenyl
Synthesis of Ortho-Substituted Aminophenylarsonic Acid Precursors
The direct precursor to Arsonic acid, [2-(acetylamino)phenyl]- is 2-aminophenylarsonic acid (o-arsanilic acid). nih.gov The synthesis of aminophenylarsonic acid isomers has historically been achieved through methods like the Béchamp reaction, which involves the electrophilic aromatic substitution of an aniline (B41778) with arsenic acid at high temperatures. wikipedia.org This reaction, typically used for producing p-arsanilic acid from aniline and arsenic acid, often results in a mixture of isomers and byproducts due to the harsh conditions and the oxidizing nature of arsenic acid. wikipedia.orgorgsyn.org
A more regioselective and common method for preparing phenylarsonic acids is the Bart reaction. wikipedia.org This process involves the treatment of a diazonium salt with sodium arsenite, often in the presence of a copper catalyst. wikipedia.org For the synthesis of the specific ortho-isomer precursor, the process would begin with o-nitroaniline. This starting material is diazotized and subsequently reacted with sodium arsenite to form o-nitrophenylarsonic acid. The final step to obtain the 2-aminophenylarsonic acid precursor is the reduction of the nitro group. This reduction can be accomplished using methods such as iron in the presence of hydrochloric acid, a technique also employed for the para-isomer. orgsyn.org
Table 1: Comparison of Synthetic Routes to Aminophenylarsonic Acids
| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Béchamp Reaction | Aniline, Arsenic Acid | Direct heating of reactants (150–200°C). orgsyn.org | Direct, one-pot reaction. | Low regioselectivity (yields mixture of isomers), formation of tarry byproducts. orgsyn.org | wikipedia.orgorgsyn.org |
| Bart Reaction & Reduction | o-Nitroaniline, Sodium Nitrite, HCl, Sodium Arsenite | 1. Diazotization of o-nitroaniline. 2. Reaction of diazonium salt with sodium arsenite (Bart Reaction). 3. Reduction of the nitro group. | High regioselectivity for the ortho-isomer, cleaner reaction. | Multi-step process. | orgsyn.orgwikipedia.orgorgsyn.org |
Regioselective N-Acetylation Reactions utilizing Acetic Anhydride (B1165640)
N-acetylation is a fundamental reaction in organic synthesis, often used to protect amino groups during subsequent reaction steps. ias.ac.in The conversion of 2-aminophenylarsonic acid to Arsonic acid, [2-(acetylamino)phenyl]- is achieved through a regioselective N-acetylation reaction. Acetic anhydride is a common and effective acetylating agent for this purpose. researchgate.netresearchgate.net
The reaction's success hinges on the principle of chemoselectivity. The amino group (-NH2) on the aromatic ring is a stronger nucleophile than the hydroxyl groups (-OH) of the arsonic acid moiety [-AsO(OH)2]. Consequently, the amino group preferentially attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an N-acetyl group (-NHCOCH3) rather than O-acetylation of the arsonic acid. Such selective N-acetylation of aromatic amines in the presence of other functional groups like hydroxyls has been well-documented. researchgate.netias.ac.in
The reaction can be performed under various conditions. Often, it is carried out in an aqueous medium where the amine may be present as its hydrochloride salt. researchgate.net The addition of a weak base, such as sodium acetate, can buffer the reaction medium, neutralizing the liberated acid and promoting the reaction. ias.ac.in Green chemistry approaches have also been developed, utilizing environmentally benign solvents like water or catalytic systems to improve efficiency. ias.ac.inresearchgate.net
Table 2: Conditions for N-Acetylation of Aromatic Amines
| Substrate | Reagent | Catalyst/Solvent System | Key Features | Reference |
|---|---|---|---|---|
| Various Primary Aromatic Amines | Acetic Anhydride | Water (no catalyst) | Chemoselective N-acetylation in the presence of -OH, -SH, -COOH groups. | researchgate.net |
| Aromatic Primary Amines | Acetyl Chloride | Brine, Sodium Acetate | Efficient acetylation in an aqueous environment, chemoselective over O-acetylation. | ias.ac.in |
| Primary Aromatic Amines | Glacial Acetic Acid | Tartaric Acid (Brønsted acid catalyst) | Environmentally benign system, activates acetic acid for nucleophilic acyl substitution. | ias.ac.in |
| Various Amines | Ethyl Acetate or Butyl Acetate | Acetic Acid (catalyst) | Uses less reactive acyl sources with catalytic activation. | rsc.org |
Development of Novel Synthetic Pathways for Organoarsenicals
While classical methods like the Béchamp and Bart reactions remain fundamental, research has focused on developing new synthetic pathways for organoarsenicals that offer greater control, efficiency, and safety. rawdatalibrary.netusa-journals.com The high toxicity and volatility of some arsenic precursors have driven the development of routes starting from non-volatile materials. rawdatalibrary.net
Modern synthetic organic chemistry offers powerful tools for carbon-heteroatom bond formation, many of which are applicable to organoarsenic chemistry. numberanalytics.comsigmaaldrich.com Transition metal-catalyzed cross-coupling reactions, for instance, have become a cornerstone of modern synthesis. usa-journals.comnumberanalytics.com Analogous to the well-established C-C, C-N, and C-O coupling reactions, methods for C-As bond formation have been explored. These reactions could potentially involve the coupling of an aryl halide or triflate with an arsenic nucleophile, or an arylboronic acid with an arsenic electrophile, mediated by a palladium or copper catalyst. usa-journals.com Triphenylarsine, a common organoarsenic compound, is itself frequently used as a ligand in palladium-catalyzed cross-coupling reactions, highlighting the intimate relationship between the fields. usa-journals.com
Other novel approaches include the synthesis of complex organoarsenicals like arsinothricin, which showcases multi-step synthetic sequences involving nucleophilic displacement and methylation of arsenic intermediates. rsc.org The exploration of functional organoarsenic chemistry aims to leverage the unique properties of arsenic, such as its stereochemical stability, for applications in materials science and as organocatalysts. rawdatalibrary.net
Approaches to Chemically Modified Derivatives of Arsonic Acid, [2-(acetylamino)phenyl]-
Arsonic acid, [2-(acetylamino)phenyl]- possesses several functional groups—the arsonic acid, the amide, and the aromatic ring—that can be targeted for chemical modification to produce a variety of derivatives. wikipedia.org
One significant transformation is the reduction of the pentavalent arsonic acid group. Using reducing agents, the As(V) center can be converted to a trivalent As(III) species, such as the corresponding arsonous acid [R-As(OH)2] or arsine oxide (R-As=O). researchgate.net This modification significantly alters the electronic and structural properties of the molecule.
The amide linkage offers another site for reaction. Under acidic or basic conditions, the N-acetyl group can be hydrolyzed to regenerate the parent amino group, yielding 2-aminophenylarsonic acid. This deprotection strategy would allow for subsequent reactions at the amino position.
Furthermore, the substituted benzene (B151609) ring is susceptible to electrophilic aromatic substitution. The directing effects of the existing ortho-substituents—the electron-donating, ortho-para directing acetylamino group and the electron-withdrawing, meta-directing arsonic acid group—would influence the position of any new substituent. This interplay could lead to complex substitution patterns, allowing for the introduction of additional functional groups onto the aromatic scaffold. For example, diazotization of a related compound, p-arsanilic acid, followed by Sandmeyer-type reactions has been used to introduce various substituents onto the phenyl ring. google.com
Table 3: Potential Derivatization Reactions
| Target Functional Group | Reaction Type | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| Arsonic Acid [-AsO(OH)2] | Reduction | SO2/Iodide, Triphenylphosphine/Iodine | Arsonous Acid or Arsine Oxide derivative | researchgate.net |
| N-Acetyl Group [-NHCOCH3] | Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | 2-Aminophenylarsonic acid | nih.gov |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens (e.g., Br2), Nitrating mixture (HNO3/H2SO4) | Ring-halogenated or ring-nitrated derivatives | wikipedia.org |
Compound Reference Table
Advanced Structural Elucidation and Characterization of Arsonic Acid, 2 Acetylamino Phenyl and Analogues
X-ray Crystallography for Solid-State Structure Determination.
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the constituent atoms, a three-dimensional model of the electron density can be constructed, from which the positions of the atoms, their bond lengths, bond angles, and other geometrical parameters can be deduced with high precision.
Analysis of Geometrical Parameters.
The geometrical parameters of phenylarsonic acids are well-characterized. For instance, in related substituted phenylarsonic acids, the geometry around the arsenic atom deviates slightly from a perfect tetrahedron to accommodate the different electronic nature of its substituents. globalresearchonline.net Typical bond lengths observed in these structures are in the range of 1.888–1.895 Å for As–C bonds, 1.657–1.664 Å for As=O double bonds, and 1.707–1.719 Å for As–O single bonds. globalresearchonline.net
In the case of the analogue, (2-Acryloylaminophenyl)arsonic acid, the arsenic atom is coordinated by three oxygen atoms and one carbon atom. The As=O bond length is reported to be 1.643 (3) Å, while the As-O(H) bond lengths are 1.720 (3) Å and 1.711 (3) Å, respectively. The As-C bond length is 1.896 (4) Å. These values are consistent with those observed for other phenylarsonic acid derivatives. nih.gov
Table 1: Selected Bond Lengths (Å) for (2-Acryloylaminophenyl)arsonic acid nih.gov
| Bond | Length (Å) |
| As1—O1 | 1.643 (3) |
| As1—O2 | 1.720 (3) |
| As1—O3 | 1.711 (3) |
| As1—C1 | 1.896 (4) |
| N1—C7 | 1.343 (5) |
| C8=O4 | 1.235 (5) |
The bond angles around the arsenic atom in phenylarsonic acids typically range from 103° to 115°, indicating some flexibility in the tetrahedral geometry, which is often influenced by the demands of the hydrogen-bonding network within the crystal. globalresearchonline.net
Supramolecular Assembly and Intermolecular Interactions.
The arrangement of molecules in a crystal is directed by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker non-covalent forces. The study of these interactions is key to understanding the principles of crystal engineering and the resulting macroscopic properties of the material.
Hydrogen Bonding Networks.
Hydrogen bonds are the most significant directional interactions in the crystal packing of phenylarsonic acids. The arsonic acid group, with its As=O acceptor and As-O-H donors, is a potent former of hydrogen bonds. In many phenylarsonic acid structures, these interactions lead to the formation of extended networks, such as chains or sheets. globalresearchonline.netwikipedia.org
For (2-Acryloylaminophenyl)arsonic acid, a network of hydrogen bonds creates a one-dimensional chain structure. nih.govresearchgate.net Specifically, the arsonic acid groups of adjacent molecules are linked via O—H···O hydrogen bonds. The N-H group of the amide also participates in hydrogen bonding, forming an N—H···O interaction with an oxygen atom of a neighboring arsonic acid group. nih.gov This extensive hydrogen-bonding scheme is a dominant feature in the crystal packing.
Table 2: Hydrogen-Bonding Geometry (Å, °) for (2-Acryloylaminophenyl)arsonic acid nih.gov
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| O2—H2A···O1ⁱ | 0.82 | 1.77 | 2.590 (4) | 177 |
| O3—H3A···O1ⁱⁱ | 0.82 | 1.75 | 2.564 (4) | 174 |
| N1—H1···O4ⁱⁱⁱ | 0.86 | 2.11 | 2.954 (5) | 166 |
| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x, -y+1, -z+1. |
Weak Non-Covalent Interactions (e.g., C-H/O, C-H/N, π-π Stacking).
While hydrogen bonds are primary, weaker interactions also play a crucial role in stabilizing the crystal lattice. These include C—H···O and C—H···N interactions, where a carbon-bound hydrogen atom acts as a weak donor to an oxygen or nitrogen acceptor. Although not explicitly detailed for (2-Acryloylaminophenyl)arsonic acid in the available literature, these types of interactions are common in organic crystals.
Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contact can be identified.
While a Hirshfeld surface analysis for Arsonic acid, [2-(acetylamino)phenyl]- or its close analogue (2-Acryloylaminophenyl)arsonic acid is not available in the searched literature, analyses of other complex organic molecules demonstrate its utility. doaj.orgimist.ma For a molecule with both hydrogen bond donors and acceptors, as well as aromatic rings, the fingerprint plot would be expected to show significant contributions from O···H/H···O, N···H/H···N, C···H/H···C, and H···H contacts, providing a detailed picture of the crystal's interaction landscape. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable insight into the molecular framework, functional groups, and connectivity of atoms within a molecule. For "Arsonic acid, [2-(acetylamino)phenyl]-", these techniques are essential for confirming the presence and substitution pattern of the acetylamino group on the phenylarsonic acid core.
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the chemical environment and connectivity can be constructed.
¹H NMR Spectroscopy:
The proton NMR spectrum of "Arsonic acid, [2-(acetylamino)phenyl]-" is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating acetylamino group and the electron-withdrawing arsonic acid group.
Aromatic Region: The four protons on the phenyl ring will appear as a complex multiplet system due to their ortho, meta, and para relationships. Based on data for the related compound, (2-Acryloylaminophenyl)arsonic acid, the aromatic protons are expected in the range of δ 7.3-8.6 ppm.
Amide Proton (N-H): A broad singlet corresponding to the amide proton is anticipated, likely in the downfield region (δ > 10 ppm), with its exact position and broadness being dependent on solvent and concentration. In (2-Acryloylaminophenyl)arsonic acid, this peak appears at a significantly downfield shift of 11.96 ppm. nih.gov
Acetyl Protons (CH₃): The three protons of the methyl group in the acetyl moiety are expected to appear as a sharp singlet, typically in the range of δ 2.1-2.4 ppm. For comparison, the acetyl protons in aspirin (B1665792) (acetylsalicylic acid), another ortho-acetylated aromatic acid, resonate at 2.36 ppm. wikipedia.org
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Aromatic Carbons: The six carbons of the benzene (B151609) ring will give rise to distinct signals. The carbon atom attached to the arsonic acid group (C-1) and the carbon atom bonded to the nitrogen of the acetylamino group (C-2) are expected to be significantly deshielded.
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to appear in the range of δ 168-172 ppm.
Methyl Carbon (CH₃): The methyl carbon of the acetyl group should produce a signal in the aliphatic region, typically around δ 20-25 ppm.
Due to the quadrupolar nature of the ⁷⁵As nucleus, direct coupling between arsenic and carbon or protons is not typically observed in standard NMR experiments, which simplifies the spectra by avoiding complex splitting patterns arising from such interactions.
Interactive Table: Predicted ¹H and ¹³C NMR Data for Arsonic acid, [2-(acetylamino)phenyl]- based on Analogues
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of "Arsonic acid, [2-(acetylamino)phenyl]-" would be characterized by absorption bands indicative of its key functional groups:
O-H Stretching: Broad absorption bands in the region of 2500-3300 cm⁻¹ are characteristic of the hydroxyl groups of the arsonic acid moiety, often with superimposed sharper N-H stretching bands.
N-H Stretching: A moderate to sharp absorption band around 3300-3400 cm⁻¹ is expected for the N-H bond of the secondary amide.
C=O Stretching (Amide I): A strong, sharp absorption band is anticipated in the region of 1650-1690 cm⁻¹ corresponding to the carbonyl group of the acetylamino function.
N-H Bending (Amide II): A band of moderate intensity is expected around 1510-1550 cm⁻¹.
As=O and As-O Stretching: The vibrations of the arsonic acid group are expected in the fingerprint region. Based on calculated data for p-arsanilic acid, the As-O stretching vibrations are predicted to appear in the 650-930 cm⁻¹ range. globalresearchonline.net The NIST WebBook provides an IR spectrum for the precursor, o-arsanilic acid, which shows characteristic absorptions in these regions. nist.gov
Aromatic C-H and C=C Stretching: Absorptions for the aromatic ring are expected around 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching).
Interactive Table: Key IR Absorption Bands for Arsonic acid, [2-(acetylamino)phenyl]- and Analogues
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
For "Arsonic acid, [2-(acetylamino)phenyl]-", a molecular formula of C₈H₁₀AsNO₄ gives a monoisotopic mass of approximately 258.98 g/mol .
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z ≈ 259. However, arsenicals can be prone to fragmentation.
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of hydroxyl groups from the arsonic acid moiety, cleavage of the C-As bond, and fragmentation of the acetylamino group. A common fragmentation for N-acetylated anilines is the loss of ketene (B1206846) (CH₂=C=O, 42 Da). The fragmentation of the para-isomer, p-arsanilic acid, has been studied, showing major fragments at m/z 109.1 and 200.1 from a precursor ion of m/z 217.9793, which corresponds to the protonated molecule. nih.gov This suggests that for the ortho-isomer, similar fragmentation patterns involving the arsonic acid and amino groups would be observed.
Interactive Table: Expected Mass Spectrometry Fragments for Arsonic acid, [2-(acetylamino)phenyl]-
Computational and Theoretical Investigations of Arsonic Acid, 2 Acetylamino Phenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the intricate details of molecular structures and their chemical behavior. For a molecule like Arsonic acid, [2-(acetylamino)phenyl]-, these computational methods can predict its geometry, electronic properties, and reactivity without the need for empirical measurements.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in modern computational chemistry for its favorable balance of accuracy and computational cost.
A typical DFT study on Arsonic acid, [2-(acetylamino)phenyl]- would begin with the optimization of its molecular geometry. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(2d,2p). semanticscholar.orgresearchgate.net The B3LYP functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory, while the 6-311++G(2d,2p) basis set is extensive, providing a high degree of flexibility for describing the electron distribution, including diffuse functions (++) for anionic species and polarization functions (2d,2p) for accurately representing bonding environments. semanticscholar.orgresearchgate.net To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed, ensuring there are no imaginary frequencies. semanticscholar.org
These foundational calculations are the starting point for all further theoretical analysis, including the reactivity and spectroscopic predictions.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov For Arsonic acid, [2-(acetylamino)phenyl]-, the analysis would involve mapping the spatial distribution of these orbitals. This would reveal which parts of the molecule are electron-rich (typically associated with the HOMO) and electron-poor (associated with the LUMO). Such an analysis helps in predicting how the molecule would interact with other reagents. For instance, interactions with Lewis acids can lower the LUMO energy, decreasing the HOMO-LUMO gap and facilitating reactions. nih.gov The analysis can also shed light on internal charge transfer possibilities within the molecule. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The values are hypothetical.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with colors indicating the nature of the electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green areas represent neutral potential.
For Arsonic acid, [2-(acetylamino)phenyl]-, an EPS map would likely show a high negative potential around the oxygen atoms of the arsonic acid group and the acetyl group, making them sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl groups on the arsenic acid moiety would be expected to show a positive potential. This mapping is invaluable for understanding non-covalent interactions, molecular recognition, and the initial stages of a chemical reaction. chemrxiv.org
Fukui functions are a conceptual DFT tool used to describe and quantify local reactivity in a molecule. They indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the precise identification of the most reactive sites for nucleophilic and electrophilic attacks.
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron acceptance).
f-(r) : for electrophilic attack (electron donation).
f0(r) : for radical attack.
By calculating these indices for each atom in Arsonic acid, [2-(acetylamino)phenyl]-, one could create a detailed reactivity map. For example, the atom with the highest value of f+(r) would be the most likely site for a nucleophile to attack. This analysis provides a more quantitative and localized picture of reactivity than HOMO/LUMO analysis or EPS maps alone.
Table 2: Illustrative Fukui Function Indices for Selected Atoms This table illustrates how Fukui function data would be presented to compare reactive sites. The values are hypothetical.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| As | 0.15 | 0.05 |
| O (As=O) | 0.08 | 0.18 |
| N | 0.04 | 0.12 |
| C (ortho to -NHAc) | 0.09 | 0.03 |
Acid Dissociation Constant (pKa) Prediction and Modeling
The acid dissociation constant (pKa) is a fundamental property that quantifies the strength of an acid in a solution. Computational methods can predict pKa values with considerable accuracy, offering insights into how a molecule's structure influences its acidity.
A robust method for predicting pKa involves the use of a thermodynamic cycle that breaks down the dissociation process in solution into steps that can be calculated computationally. semanticscholar.orgresearchgate.net The primary equation relates the pKa to the standard Gibbs free energy of the dissociation reaction in solution (ΔG°aq).
The cycle typically involves:
Calculating the Gibbs free energy of the protonated acid (HA) and its conjugate base (A⁻) in the gas phase.
Calculating the Gibbs free energy of solvation for both HA and A⁻.
Using a known experimental or highly accurate calculated value for the Gibbs free energy of solvation of a proton (H⁺). acs.org
The Gibbs free energy of dissociation in solution is then assembled from these components. The solvation energies are critical and are calculated using a solvation model, such as the Solvation Model based on Density (SMD). nih.govacs.org The accuracy of the predicted pKa is highly dependent on the chosen level of theory and the solvation model. semanticscholar.orgacs.org For substituted phenylarsonic acids, the nature of the substituent significantly impacts the pKa; electron-donating groups, like the acetylamino group, are generally expected to increase the pKa value (decrease acidity) compared to the unsubstituted phenylarsonic acid. researchgate.netacs.org
Machine Learning Approaches for pKa Prediction
Machine learning (ML) has emerged as a promising approach for the rapid and accurate prediction of pKa values, offering a computationally efficient alternative to traditional quantum mechanical calculations. nih.gov For arsonic acids, including the [2-(acetylamino)phenyl]- derivative, support vector machines (SVM) are a notable ML method employed for pKa prediction. chemrxiv.orgresearchgate.net
The general workflow for using machine learning to predict the pKa of Arsonic acid, [2-(acetylamino)phenyl]- involves several key steps. Initially, a dataset of diverse arsonic acid derivatives with experimentally determined pKa values is compiled. chemrxiv.org For each molecule in the dataset, a set of numerical representations, known as molecular descriptors, are calculated. These descriptors can encompass a wide range of constitutional, topological, and quantum-chemical properties. acs.org The SVM algorithm is then trained on this dataset to learn the complex, non-linear relationship between the molecular descriptors and the pKa values. Once trained, the model can be used to predict the pKa of new compounds, such as Arsonic acid, [2-(acetylamino)phenyl]-, based on its calculated descriptors.
Studies comparing different computational methods have shown that ML-based approaches, like SVM, can achieve strong predictive performance for the pKa of arsonic acids. chemrxiv.orgresearchgate.net In some comparative analyses, ML models have ranked second in performance, closely following methods based on the calculation of atomic charges on the conjugated arsonate base. chemrxiv.org
To illustrate the application of machine learning for pKa prediction, the following interactive table showcases a hypothetical set of results for Arsonic acid, [2-(acetylamino)phenyl]-, based on the types of data generated in such studies.
| Computational Model | Predicted pKa₁ | Predicted pKa₂ | Reference |
| Support Vector Machine (SVM) | 3.85 | 8.75 | chemrxiv.orgresearchgate.net |
| Deep Neural Network (DNN) | 3.92 | 8.81 | nih.gov |
This table is illustrative and based on the application of the described machine learning models to arsonic acids in general. Specific predictive values for Arsonic acid, [2-(acetylamino)phenyl]- would require a dedicated computational study.
Correlation of pKa with Molecular Descriptors
The acidity of a molecule is intrinsically linked to its electronic and structural features. Therefore, correlating pKa values with specific molecular descriptors can provide valuable insights into the factors governing acidity and can also be used as a predictive tool. acs.org For arsonic acids, a variety of molecular descriptors are calculated from their three-dimensional conformations to establish these correlations. acs.org
These descriptors fall into several categories, including:
Constitutional descriptors: Information about the chemical composition of the molecule.
Topological descriptors: Numerical representations of the molecular structure and branching.
Connectivity indices: Descriptors that quantify the connectivity of atoms within the molecule.
Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as atomic charges and electrostatic potentials. acs.org
One of the most significant quantum-chemical descriptors used for pKa prediction is the maximum surface electrostatic potential (VS,max). chemrxiv.orgacs.org This descriptor quantifies the maximum electrostatic potential on the surface of the acidic hydrogen atoms of the arsonic acid group. acs.org A higher VS,max value generally indicates a more electrophilic proton, suggesting a stronger acid and a lower pKa. However, it is recognized that VS,max alone provides a simplified view, as pKa is influenced by a multitude of factors including molecular structure, solvation, and resonance effects. researchgate.netacs.org
Another important approach involves correlating pKa with the calculated atomic charges on the atoms of the arsonate group in the deprotonated form. chemrxiv.org The distribution of charge upon deprotonation is a direct indicator of the stability of the resulting conjugate base; a more stable conjugate base corresponds to a stronger acid.
The following interactive table presents a hypothetical correlation analysis for Arsonic acid, [2-(acetylamino)phenyl]-, based on the types of descriptors and correlations reported for arsonic acids.
| Molecular Descriptor | Descriptor Value (Calculated) | Correlation with pKa₁ | Reference |
| Maximum Surface Electrostatic Potential (VS,max) | Value dependent on specific calculation | Inverse | chemrxiv.orgacs.org |
| Charge on As Atom (in R-AsO₃H⁻) | Value dependent on specific calculation | Direct | chemrxiv.org |
| Charge on O Atoms (in R-AsO₃H⁻) | Value dependent on specific calculation | Direct | chemrxiv.org |
This table is illustrative. The actual descriptor values and the strength of the correlations would be determined through specific computational studies on Arsonic acid, [2-(acetylamino)phenyl]-.
The interplay of the electron-withdrawing acetyl group and the position of the amino group on the phenyl ring of Arsonic acid, [2-(acetylamino)phenyl]- creates a unique electronic environment that influences its pKa. acs.org Computational studies that correlate pKa with a comprehensive set of molecular descriptors are essential for deconvoluting these electronic and steric effects and for building robust predictive models. acs.org
Coordination Chemistry and Metal Complexation of Arsonic Acid, 2 Acetylamino Phenyl
Design and Synthesis of Metal Complexes (e.g., Zinc, Cobalt, Cadmium, Copper)
The synthesis of metal complexes with [2-(acetylamino)phenyl]arsonic acid typically follows established methods for creating complexes with arylarsonic acids or similar chelating ligands like anthranilic acid. core.ac.ukwikipedia.org A general and effective approach involves the direct reaction of the ligand with a soluble metal salt in a suitable solvent.
The process generally begins with the dissolution of [2-(acetylamino)phenyl]arsonic acid in an aqueous or alcoholic medium. To facilitate the coordination, a base such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide is often added. wikipedia.org This deprotonates the arsonic acid group, enhancing its nucleophilicity and promoting bond formation with the positively charged metal center. Subsequently, an aqueous or alcoholic solution of the desired metal salt (e.g., zinc chloride, cobalt sulfate, cadmium nitrate, or copper(II) chloride) is introduced to the ligand solution, often with stirring. core.ac.ukwikipedia.org
The complexation reaction is frequently rapid, resulting in the precipitation of the metal complex from the solution. The solid product can then be isolated by filtration, washed with deionized water and a suitable organic solvent to remove any unreacted starting materials, and dried under vacuum. The stoichiometry of the resulting complexes, whether 1:1, 1:2, or other ratios of metal to ligand, can be influenced by the reaction conditions, including the molar ratio of the reactants, the pH of the solution, and the specific metal ion used. Due to their often low solubility in common organic solvents, many arylarsonic acid complexes are presumed to have a polymeric nature. core.ac.uk
Ligand Binding Modes and Coordination Geometries
The coordination behavior of [2-(acetylamino)phenyl]arsonic acid is dictated by its two key functional groups: the arsonic acid and the N-acetylamino moieties. The arsonic acid group (-AsO₃H₂) is a versatile binding site. Following deprotonation, it can coordinate to a metal center in several ways. It is known that the AsO₃ group of arylarsonic acids can act as a tridentate ligand, bridging multiple metal centers to form polymeric structures. core.ac.uk
The presence of the acetylamino group [-NHC(O)CH₃] at the ortho-position introduces the possibility of chelation. The carbonyl oxygen of this group is a potential donor atom, allowing the ligand to form a stable five- or six-membered chelate ring with a metal ion by binding through one of the arsonic acid oxygens and the carbonyl oxygen. This bidentate chelation is a common feature for ortho-substituted ligands and contributes significantly to the stability of the resulting complexes.
The final coordination geometry around the central metal ion is determined by its coordination number and intrinsic electronic preferences. wikipedia.orglibretexts.org Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.orgyoutube.com For instance, copper(II) complexes with related arylarsonic acids have been proposed to adopt distorted octahedral structures, while vanadyl complexes favor square-pyramidal geometries. core.ac.uk Depending on the metal-to-ligand ratio and the participation of solvent molecules (like water) in the coordination sphere, a variety of structures can be achieved.
Table 1: Expected Coordination Geometries for Metal Complexes of [2-(acetylamino)phenyl]arsonic Acid
| Metal Ion | Coordination Number | Likely Geometry | Notes |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Jahn-Teller distortions are common for Cu(II) in octahedral environments. libretexts.org |
| Zn(II) | 4 | Tetrahedral | As a d¹⁰ ion, Zn(II) typically favors a tetrahedral geometry. libretexts.org |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | The geometry and color of Co(II) complexes are often sensitive to the ligand field. |
| Cd(II) | 4 or 6 | Tetrahedral or Octahedral | Cadmium's larger ionic radius can accommodate higher coordination numbers. |
Formation of Organoarsenic-Containing Polyoxometalates
Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that can be functionalized with organic ligands to create hybrid organic-inorganic materials. Arylarsonic acids are particularly effective for this purpose, as the arsonic acid group can readily bond to the surface of a growing POM cluster, capping it and preventing further polymerization.
Polyoxovanadates
Organoarsonate ligands can be incorporated into polyoxovanadate (POV) structures. While specific examples using [2-(acetylamino)phenyl]arsonic acid are not prominently documented, the general principle involves the reaction of the organoarsonic acid with a vanadate (B1173111) source, such as sodium metavanadate (NaVO₃), under controlled pH conditions. The arsonic acid group grafts onto a vanadate cluster, resulting in a hybrid anion where the organic fragment, the [2-(acetylamino)phenyl] group, projects from the inorganic core.
Polyoxomolybdates
The functionalization of polyoxomolybdates with arylarsonic acids is well-established. A common structural motif is the Anderson-type heteropolyanion, which has a flat, hexagonal [Mo₆O₂₄]⁶⁻ core. Arylarsonic acids can cap both sides of this planar core, leading to structures with the general formula [{(R-As)₂Mo₆O₂₄}]⁴⁻. The reaction typically involves combining an aqueous solution of sodium molybdate (B1676688) with the arylarsonic acid and adjusting the pH to an acidic value (around 3-4). In the case of [2-(acetylamino)phenyl]arsonic acid, it would be expected to form the di-functionalized Anderson-type anion, [{[2-(CH₃CONH)C₆H₄]As}₂Mo₆O₂₄]⁴⁻, where the organic groups extend from the top and bottom of the inorganic cluster.
Polyoxotungstates
Similar to molybdates, polyoxotungstates (POTs) can be functionalized with organoarsonic acids. Tungstates form a wide variety of structural archetypes, including the well-known Keggin ([XW₁₂O₄₀]ⁿ⁻) and Dawson-Wells ([X₂W₁₈O₆₂]ⁿ⁻) ions. Organoarsonic acids can be incorporated as the heteroatom (X) or, more commonly, can be used to create vacant or "lacunary" versions of these structures, where the organic group is covalently attached to the defect site. The synthesis generally requires reacting a tungstate (B81510) salt, like sodium tungstate (Na₂WO₄), with the arsonic acid under hydrothermal conditions or controlled pH. The [2-(acetylamino)phenyl]arsonic acid ligand could thus be integrated into a variety of robust polyoxotungstate frameworks.
Role of Second Coordination Sphere Interactions in Metal Complexes
The second coordination sphere refers to the space just beyond the atoms directly bonded (the first coordination sphere) to the central metal ion. Non-covalent interactions within this sphere, such as hydrogen bonding, play a critical role in the structure, stability, and function of metal complexes.
The [2-(acetylamino)phenyl]arsonic acid ligand is uniquely equipped to participate in and direct second coordination sphere interactions. Its acetylamino group contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl C=O oxygen).
Mechanistic Biochemical Interactions of Organoarsenic Compounds Fundamental Aspects
Enzymatic Biotransformations: Methylation Pathways involving Arsenic Methyltransferase
The primary enzyme responsible for the methylation of arsenic compounds in a wide range of organisms, from microbes to humans, is Arsenic (+3 oxidation state) methyltransferase (As3MT). nih.govnih.govcapes.gov.br This enzyme catalyzes the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to a trivalent arsenic substrate. acs.org The process is generally considered a detoxification pathway, as it facilitates the excretion of arsenic. nih.gov However, the methylation process also generates intermediate trivalent methylated species, such as methylarsenite (MAs(III)) and dimethylarsenite (DMAs(III)), which can be more toxic and carcinogenic than inorganic arsenic. nih.govnih.gov
The catalytic cycle of As3MT involves a series of methylation steps. While initially proposed to involve cycles of oxidative methylation and reduction, a simpler and more recent model suggests that arsenic remains in its trivalent state throughout the enzymatic process. nih.gov The crystal structure of As3MT from the alga Cyanidioschyzon merolae has revealed distinct binding domains for both the arsenic substrate and the SAM cofactor, with critical cysteine residues identified as the active sites for arsenic binding. nih.govnih.gov
While the methylation of inorganic arsenic by As3MT is well-documented, the biotransformation of complex aromatic arsonic acids like "Arsonic acid, [2-(acetylamino)phenyl]-" is less clear. The substrate specificity of As3MT varies between different organisms and isoforms of the enzyme. nih.gov Studies on structurally similar compounds, such as p-arsanilic acid (p-ASA), indicate that they are poor substrates for methylation by As3MT. nih.gov This suggests that the bulky acetylamino-phenyl group attached to the arsonic acid may hinder effective binding to the enzyme's active site, making significant methylation of "Arsonic acid, [2-(acetylamino)phenyl]-" unlikely. The biotransformation of this compound is more likely to proceed through other pathways, such as reduction of the pentavalent arsenic center, rather than extensive methylation.
Table 1: Key Enzymes and Molecules in Arsenic Methylation
| Name | Type | Function | Reference |
| Arsenic Methyltransferase (As3MT) | Enzyme | Catalyzes the transfer of methyl groups from SAM to trivalent arsenic. | nih.govnih.gov |
| S-adenosylmethionine (SAM) | Co-substrate | Provides the methyl group for the methylation reaction. | acs.org |
| Methylarsenite (MAs(III)) | Metabolite | A monomethylated trivalent arsenic species; an intermediate in the methylation pathway. | nih.gov |
| Dimethylarsenite (DMAs(III)) | Metabolite | A dimethylated trivalent arsenic species; a product of the methylation pathway. | nih.gov |
Influence of Ionization State (pKa) on Microbial Uptake Mechanisms
At physiological pH (around 7.4), "Arsonic acid, [2-(acetylamino)phenyl]-" would be expected to be predominantly in its dianionic form, having lost the protons from both acidic hydroxyl groups on the arsenic atom. This charged state significantly impacts its ability to passively diffuse across the lipid bilayer of microbial cell membranes.
Microbial uptake of arsenic species is often mediated by specific transport systems. Due to the structural similarity between the arsenate group (AsO₄³⁻) and the phosphate (B84403) group (PO₄³⁻), pentavalent arsenicals can be taken up by bacterial cells through phosphate transport systems, such as the Phosphate Inorganic Transport (Pit) or Phosphate-Specific Transport (Pst) systems. nih.gov Given that "Arsonic acid, [2-(acetylamino)phenyl]-" possesses a pentavalent arsonic acid moiety, it is plausible that its uptake into microbial cells could be facilitated by these phosphate transporters, especially under phosphate-limiting conditions where the transporters are highly expressed. The efficiency of this uptake would depend on the affinity of the transporters for this specific organoarsenic structure compared to inorganic phosphate.
Table 2: Estimated Physicochemical Properties and Their Influence on Uptake
| Parameter | Estimated Value/State | Influence on Microbial Uptake | Reference |
| pKa₁ | ~1.1 - 2.3 | Governs the first dissociation of the arsonic acid group. | researchgate.net |
| pKa₂ | ~5.3 - 7.2 | Governs the second dissociation; determines charge at neutral pH. | researchgate.net |
| Ionization State at pH 7.4 | Predominantly dianionic | The negative charge prevents passive diffusion across cell membranes and necessitates active transport. | |
| Potential Uptake Mechanism | Phosphate Transport Systems (Pit, Pst) | The structural analogy to phosphate allows for transport into the cell. | nih.gov |
Molecular-Level Interactions with Biological Macromolecules (Structural and Binding Focus)
The interaction of arsenic compounds with biological macromolecules, particularly proteins, is central to their biochemical and toxicological effects. The nature of this interaction is highly dependent on the oxidation state of the arsenic atom. Pentavalent arsonic acids, such as "Arsonic acid, [2-(acetylamino)phenyl]-", are generally less reactive and less likely to form stable covalent bonds with macromolecules. nih.govacs.org
For significant interaction to occur, the pentavalent arsenic center of the compound must first be reduced to the trivalent state, forming [2-(acetylamino)phenyl]-arsinous acid. This reduction can be carried out by cellular reductants. Once in the trivalent state, the arsenic atom becomes a soft electrophile with a high affinity for sulfhydryl (-SH) groups found in the cysteine residues of proteins. nih.gov
Trivalent organoarsenicals, like the reduced form of this compound, are known to inhibit a wide array of enzymes by binding to vicinal (closely spaced) cysteine residues in their active sites or regulatory domains. nih.gov This binding forms a stable cyclic dithioarsinite structure, which can lead to conformational changes and inactivation of the protein. A classic example of this mechanism is the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) enzyme complex, where trivalent arsenicals bind to the dithiol groups of the lipoic acid cofactor, disrupting cellular respiration. nih.govacs.org
While a crystal structure of "Arsonic acid, [2-(acetylamino)phenyl]-" bound to a protein is not available, the established reactivity of related trivalent organoarsenicals provides a clear model for its potential molecular interactions following bioreduction. The binding affinity and specificity would be determined by the accessibility of cysteine residues within the protein's three-dimensional structure and the local chemical environment. Computational modeling and structural biology techniques like X-ray crystallography or NMR would be required to elucidate the precise binding sites and structural consequences of such interactions. acs.org
Advanced Analytical Methodologies for Arsonic Acid, 2 Acetylamino Phenyl Speciation
Sample Preparation and Extraction Techniques
The initial and one of the most critical stages in the analysis of "Arsonic acid, [2-(acetylamino)phenyl]-" is the effective extraction of the analyte from its matrix while maintaining its chemical integrity. The choice of extraction technique is highly dependent on the sample type, which can range from environmental solids like soil and sediment to biological tissues.
Optimization of Solvent Systems and pH
The selection of an appropriate solvent system and the control of pH are fundamental to achieving high extraction efficiency for aromatic arsonic acids. The solubility and stability of "Arsonic acid, [2-(acetylamino)phenyl]-" are influenced by the polarity of the solvent and the pH of the extraction medium.
For solid samples such as soil and sediment, a common approach involves the use of phosphate (B84403) solutions. Phosphate ions can effectively compete with the arsonic acid group for binding sites on the solid matrix, thereby facilitating its release into the solvent. For instance, studies on the extraction of the structurally similar roxarsone (B1679585) and its metabolites from soil have shown that a mixture of 0.1 mol/L sodium dihydrogen phosphate (NaH₂PO₄) and 0.1 mol/L phosphoric acid (H₃PO₄) can yield high extraction efficiencies for various arsenic species. The pH of the extraction solvent is a critical parameter that needs to be optimized. For arsonic acids, acidic conditions are often preferred to ensure the protonation of the molecule, which can influence its solubility and interaction with the extraction solvent. For example, in the analysis of arsanilic acid, adjusting the pH of the mobile phase to 2.9 with phosphoric acid has been shown to be effective in reversed-phase HPLC separations. nih.gov
The choice of organic modifier in the solvent system is also crucial. Methanol (B129727) is frequently used in combination with aqueous buffers to enhance the solubility of organoarsenic compounds. For example, a mixture of methanol and water (e.g., 50:50 v/v) is often employed for the extraction of roxarsone and its metabolites from poultry litter. aafco.org The optimization of the solvent-to-solid ratio and extraction time are additional parameters that are fine-tuned to maximize recovery.
Table 1: Examples of Solvent Systems for Extraction of Aromatic Arsonic Acids
| Solvent System | Target Analyte(s) | Matrix | Reference |
| 0.1 M NaH₂PO₄ + 0.1 M H₃PO₄ (9:1, v/v) | Roxarsone and metabolites | Soil | sielc.com |
| Methanol-water (1:4, v/v), pH 2.9 with H₃PO₄ | Arsanilic acid | Feed additives | nih.gov |
| 2% K₂HPO₄ in Methanol/Water (10:90) | Roxarsone, Arsanilic acid | Chicken liver | aafco.org |
Application of Enzymatic Hydrolysis
In biological matrices, "Arsonic acid, [2-(acetylamino)phenyl]-" may be bound to larger biomolecules such as proteins. To liberate the covalently or non-covalently bound analyte, enzymatic hydrolysis is a powerful and mild sample preparation technique. This method utilizes enzymes to break down the matrix and release the target compound without altering its chemical form.
For the analysis of arsenic species in biological tissues, such as chicken liver, proteases are commonly employed. These enzymes, including trypsin, pepsin, and pronase, cleave the peptide bonds of proteins, thereby releasing arsenic compounds that may be incorporated into or associated with these proteins. The efficiency of enzymatic hydrolysis is dependent on several factors, including the choice of enzyme, temperature, pH, and incubation time. For example, a study on arsenic speciation in seafood utilized pepsin at 50 °C for efficient release of arsenic species. While direct studies on the enzymatic hydrolysis for "Arsonic acid, [2-(acetylamino)phenyl]-" are not abundant, the methodologies developed for other organoarsenicals in complex biological samples provide a strong basis for its application. The use of a strongly basic solution to solubilize liver tissue, followed by ultrafiltration, has also been reported as an effective method for extracting various arsenic species, including the acetylated metabolite of roxarsone. nih.gov
Solid-Phase Extraction and Matrix Cleanup Strategies
Following initial solvent extraction, the resulting solution often contains a complex mixture of co-extracted matrix components that can interfere with subsequent chromatographic analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of "Arsonic acid, [2-(acetylamino)phenyl]-" from these complex extracts. rsc.orgresearchgate.net SPE offers a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction. researchgate.net
The selection of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For aromatic arsonic acids, several types of SPE cartridges can be employed:
Reversed-Phase SPE: Sorbents such as C18-bonded silica (B1680970) are commonly used. The retention mechanism is based on hydrophobic interactions between the nonpolar stationary phase and the analyte. "Arsonic acid, [2-(acetylamino)phenyl]-" being a moderately polar compound, can be retained on a C18 cartridge from an aqueous sample. The sample is typically loaded under aqueous conditions, and after washing away polar interferences, the analyte is eluted with an organic solvent like methanol or acetonitrile (B52724). The pH of the sample can be adjusted to suppress the ionization of the arsonic acid group, thereby increasing its retention on the reversed-phase sorbent.
Ion-Exchange SPE: Given the acidic nature of the arsonic acid group, anion-exchange SPE is a highly effective cleanup strategy. rsc.orgresearchgate.net Strong anion exchange (SAX) cartridges, which contain quaternary ammonium (B1175870) functional groups, can retain the negatively charged arsonate anion at neutral or slightly alkaline pH. After loading the sample, the cartridge is washed to remove neutral and cationic interferences. The analyte is then eluted by using a buffer with a high ionic strength or a low pH to neutralize the charge on the arsonic acid. Conversely, if the molecule possesses a net positive charge under certain pH conditions, a strong cation exchange (SCX) cartridge could be utilized. researchgate.net
Polymeric Sorbents: Polymeric sorbents, such as styrene-divinylbenzene resins, offer a wider pH stability range compared to silica-based sorbents and can be used for both reversed-phase and ion-exchange mechanisms. windows.net
The development of an SPE method involves a systematic optimization of the conditioning, loading, washing, and elution steps to ensure high recovery of the analyte and efficient removal of interfering compounds.
Table 2: General Solid-Phase Extraction Strategies for Aromatic Arsonic Acids
| SPE Sorbent | Retention Mechanism | Typical Elution Solvent | Target Analytes |
| C18 (Reversed-Phase) | Hydrophobic interaction | Methanol, Acetonitrile | Aromatic arsonic acids |
| Strong Anion Exchange (SAX) | Anion exchange | High ionic strength buffer, Acidic solution | Acidic organoarsenic species |
| Strong Cation Exchange (SCX) | Cation exchange | Basic solution, High ionic strength buffer | Basic organoarsenic species |
Chromatographic Separation Techniques for Organoarsenic Species
High-performance liquid chromatography (HPLC) is the cornerstone for the separation of organoarsenic species prior to their detection. For "Arsonic acid, [2-(acetylamino)phenyl]-" and its analogs, several chromatographic modes are applicable, each offering unique selectivity.
Anion Exchange and Cation Exchange Chromatography
Ion-exchange chromatography (IEC) is a powerful technique for the separation of charged analytes like "Arsonic acid, [2-(acetylamino)phenyl]-". The separation is based on the reversible interaction between the charged analyte and the charged stationary phase of the column.
Anion Exchange Chromatography (AEX): Due to the presence of the arsonic acid group, which is anionic at neutral and basic pH, AEX is a widely used technique for the separation of aromatic arsonic acids. nih.gov Strong anion exchange columns, such as those with quaternary ammonium functional groups, are often employed. The mobile phase typically consists of an aqueous buffer, and the elution of the analytes is achieved by either increasing the ionic strength or changing the pH of the mobile phase. For instance, in the analysis of roxarsone and its metabolites, a gradient elution with ammonium carbonate has been successfully used with a Hamilton PRP-X100 anion exchange column. aafco.org
Reversed-Phase and Ion-Pair Chromatography
Reversed-Phase Chromatography (RPC): RPC is a versatile and widely used chromatographic technique for the separation of a broad range of organic molecules, including aromatic arsonic acids. nih.gov The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. For "Arsonic acid, [2-(acetylamino)phenyl]-", the mobile phase usually consists of a mixture of water and an organic modifier like methanol or acetonitrile. To improve peak shape and retention for ionizable compounds like arsonic acids, the pH of the mobile phase is often controlled using buffers or acids such as phosphoric acid or formic acid. nih.govsielc.com For example, a method for the separation of m-arsanilic acid, 4-hydroxy- utilizes a mobile phase of acetonitrile and water with phosphoric acid on a Newcrom R1 column. sielc.com
Ion-Pair Chromatography (IPC): IPC is a variation of reversed-phase chromatography that is particularly useful for the separation of ionic and highly polar compounds that show poor retention in conventional RPC. utm.mytechnologynetworks.com In IPC, an ion-pairing reagent is added to the mobile phase. This reagent is a large organic ion with a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on a reversed-phase column. technologynetworks.comyoutube.com For the analysis of anionic arsonic acids, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) chloride), is used. utm.my The concentration of the ion-pairing reagent, the pH of the mobile phase, and the type and concentration of the organic modifier are critical parameters that are optimized to achieve the desired separation. nih.gov A study on the separation of phenylarsonic compounds demonstrated the use of 5 mM tetrabutylammonium chloride as an ion-pairing reagent at a pH of 5.85. utm.my
Table 3: Chromatographic Conditions for the Separation of Related Aromatic Arsonic Acids
| Chromatographic Mode | Column | Mobile Phase | Analyte(s) | Reference |
| Reversed-Phase HPLC | Waters Bondapak C18 | Methanol-water (1:4, v/v) with 0.01 M H₃PO₄ (pH 2.9) | Arsanilic acid | nih.gov |
| Ion-Pair RP-HPLC | Octadecylsilylsilica | 5 mM Tetrabutylammonium chloride, 3 mM malonic acid, 5% methanol (pH 5.85) | 3-Nitro-4-hydroxyphenylarsonic acid, p-Arsanilic acid | utm.my |
| Anion-Exchange HPLC | Hamilton PRP-X100S | Gradient of 2% K₂HPO₄ in MeOH/H₂O (10:90) | Roxarsone, Arsanilic acid | aafco.org |
| Reversed-Phase HPLC | Newcrom R1 | Acetonitrile, water, phosphoric acid | m-Arsanilic acid, 4-hydroxy- | sielc.com |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful separation technique for highly polar and hydrophilic compounds that are poorly retained by conventional reversed-phase liquid chromatography (RPLC). amelchem.comthermofisher.com The stationary phases used in HILIC are polar (e.g., bare silica, or bonded phases with cyano, amino, or zwitterionic functionalities), while the mobile phase is typically a mixture of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. amelchem.comthermofisher.com This creates a water-enriched layer on the surface of the stationary phase, and analyte retention is based on a partitioning mechanism between this layer and the bulk mobile phase. nih.gov
For aromatic arsonic acids, which are polar, ionizable compounds, HILIC offers excellent retention and unique selectivity. rsc.orgsielc.com The separation can be optimized by adjusting several parameters, including the organic solvent percentage, buffer pH, and buffer concentration. rsc.org For instance, the pH of the mobile phase can alter the ionization state of both the analyte and the stationary phase, thereby influencing retention patterns. rsc.orgsielc.com While no specific HILIC method for Arsonic acid, [2-(acetylamino)phenyl]- is detailed in the reviewed literature, methods developed for similar aromatic acids provide a strong basis for its analysis. nih.govresearchgate.net A zwitterionic HILIC column has been successfully used to separate various organoarsenicals, including the structurally related compound roxarsone (3-nitro-4-hydroxyphenylarsonic acid). researchgate.net
Table 1: Representative HILIC Conditions for Separation of Aromatic Acids
| Parameter | Condition | Reference |
|---|---|---|
| Column | Obelisc N (Mixed-mode: HILIC/Anion-Exchange) | rsc.orgsielc.com |
| Mobile Phase | Acetonitrile/Water with Ammonium Acetate (AmAc) buffer | rsc.orgsielc.com |
| Detection | UV, ESI-MS | rsc.orgsielc.com |
| Principle | Separation based on polar and anion-exchange interactions. Retention is tunable by modifying mobile phase pH and buffer concentration. | rsc.org |
Hyphenated Detection Systems
To achieve both quantification and unequivocal identification of arsenic species, chromatographic separation techniques like HILIC are coupled with powerful detection systems. Mass spectrometry is the most common choice, offering either element-specific or molecule-specific information.
Inductively coupled plasma mass spectrometry (ICP-MS) is considered the gold standard for the elemental analysis of arsenic due to its exceptional sensitivity and selectivity. accesson.krcdc.gov When coupled with a separation technique like HPLC (forming HPLC-ICP-MS), it allows for the quantification of individual arsenic species. nih.govspkx.net.cnnih.gov The liquid eluent from the chromatography column is introduced into a high-temperature argon plasma, which atomizes and ionizes the compounds. The resulting ions, specifically the arsenic isotope at mass-to-charge ratio (m/z) 75 (⁷⁵As), are then detected by the mass spectrometer. thermofisher.com
This technique provides an element-specific signal, meaning it detects any compound containing arsenic that elutes from the column. nih.gov While highly sensitive, ICP-MS is susceptible to polyatomic interferences (e.g., from ⁴⁰Ar³⁵Cl⁺ and ⁴⁰Ca³⁵Cl⁺) that can overlap with the ⁷⁵As⁺ signal. thermofisher.com Modern ICP-MS instruments use collision/reaction cells or triple-quadrupole technology to mitigate these interferences, for example, by reacting As⁺ with oxygen to form AsO⁺, which is detected at m/z 91. thermofisher.comspectroscopyonline.com Several studies have successfully used HPLC-ICP-MS for the simultaneous determination of Nitarsone and other arsenic species in food samples like chicken and turkey meat. spkx.net.cnnih.gov
Table 2: Typical Performance Data for HPLC-ICP-MS Analysis of Arsenic Species
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Quantification Limit (Nitarsone) | 1 μg/kg | Chicken | spkx.net.cn |
| Linearity Range | 1 to 50 μg/kg | Chicken | spkx.net.cn |
| Average Recovery | 85.4% to 103.1% | Chicken | spkx.net.cn |
| Detection Limit (iAs) | 1-2 µg As/kg (dry weight) | Turkey Meat | nih.gov |
| Detection Limit (Nitarsone) | 1 µg As/kg (dry weight) | Turkey Meat | nih.gov |
While ICP-MS provides elemental information, Electrospray Ionization Mass Spectrometry (ESI-MS) yields molecular information, including the precise mass and structural details of the analyte. rsc.org ESI is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation, making it ideal for identifying unknown compounds and confirming the structure of known ones. rsc.org When coupled with liquid chromatography (LC-ESI-MS), it is a powerful tool for the speciation of organoarsenic compounds.
For "Arsonic acid, [2-(acetylamino)phenyl]-," LC-ESI-MS, particularly in tandem mass spectrometry (MS/MS) mode, can provide definitive identification and quantification. In MS/MS, a specific precursor ion (the molecular ion of the target compound) is selected and then fragmented to produce a characteristic pattern of product ions. accesson.kr A method using liquid chromatography-multiple reaction monitoring (LC-MRM) has been developed for Nitarsone. accesson.kr In this method, specific transitions from the precursor ion to product ions are monitored, providing high selectivity and sensitivity. Analysis is often performed in negative ion mode, where Nitarsone loses a proton to form the [M-H]⁻ ion. accesson.krmassbank.eu
Table 3: ESI-MS/MS Fragmentation Data for Arsonic acid, [2-(acetylamino)phenyl]- (Nitarsone)
| Parameter | Value (m/z) | Ion Mode | Reference |
|---|---|---|---|
| Exact Mass | 246.9462 | - | massbank.eu |
| Precursor Ion [M-H]⁻ | 245.9 | Negative | accesson.kr |
| Product Ion (for Quantitation) | 137.9 | Negative | accesson.kr |
| Product Ion (for Confirmation) | 107.8 | Negative | accesson.kr |
| Product Ion (for Confirmation) | 122.7 | Negative | accesson.kr |
Data derived from LC-MRM analysis. accesson.kr
Electrochemical Methods: Polarographic Reduction of Aromatic Arsonic Acids
Electrochemical methods, particularly polarography, offer a relatively simple and rapid technique for the determination of reducible organic species. psu.edu Polarography measures the current that flows as a function of the potential applied to a dropping mercury electrode (DME). For aromatic arsonic acids, the reduction process is typically irreversible and occurs in acidic solutions. psu.edursc.org
"Arsonic acid, [2-(acetylamino)phenyl]-" contains two electrochemically active groups: the arsonic acid group (-AsO(OH)₂) and the nitro group (-NO₂). The polarographic behavior of nitrophenylarsonic acids has been shown to produce two distinct reduction waves in acidic media (below pH 3). psu.edu
Nitro Group Reduction: The first, more positive wave is attributed to the four-electron reduction of the nitro group to a hydroxylamine (B1172632) derivative (Ar-NHOH). psu.edubohrium.com
Arsonic Acid Reduction: The second wave, occurring at a more negative potential, corresponds to the irreversible reduction of the arsonic acid group to an arsenobenzene. psu.edursc.org
The half-wave potential (E₁/₂) for these reductions is dependent on the pH of the solution. rsc.orgbohrium.com This differential behavior allows for the potential for simultaneous determination of different aromatic arsonic acids in a mixture. psu.edursc.org
Table 4: Summary of Polarographic Reduction Behavior for Aromatic Arsonic Acids
| Functional Group | Reduction Process | Key Characteristics | Reference |
|---|---|---|---|
| Nitro Group (-NO₂) | Reduction to hydroxylamine (Ar-NHOH) | Occurs at a more positive potential. Typically a 4-electron process in acidic to neutral solutions. | psu.edubohrium.com |
| Arsonic Acid (-AsO(OH)₂) | Irreversible reduction to arsenobenzene | Occurs at a more negative potential, typically below pH 3. Wave height is proportional to concentration. | psu.edursc.org |
Emerging Research Frontiers in Arsonic Acid, 2 Acetylamino Phenyl Chemistry
Innovations in Green Chemistry Syntheses
The synthesis of Arsonic acid, [2-(acetylamino)phenyl]- has traditionally followed routes that are effective but may not align with modern principles of green chemistry. wikipedia.org Recent research efforts are increasingly focused on developing more environmentally benign and efficient synthetic protocols. These innovations aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . ajrconline.orgnih.gov Microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles. mdpi.com For the acetylation step, which is crucial for the synthesis of the target molecule, microwave-assisted methods offer a significant improvement over conventional heating. ttwrdcs.ac.innih.gov This technique can be performed in the absence of a solvent or with greener solvent choices, further enhancing its environmental credentials. humanjournals.com
Another key area of innovation is the use of eco-friendly catalysts . The traditional Bechamp reaction for the arsenation of anilines often requires harsh conditions. wikipedia.org Research into solid acid catalysts, such as heteropoly acids, shows potential for cleaner acetylation and other related transformations. researchgate.net The development of reusable and non-toxic catalysts is a central goal in making the synthesis of Arsonic acid, [2-(acetylamino)phenyl]- more sustainable. Furthermore, exploring enzymatic or bio-inspired catalytic systems could offer highly selective and environmentally friendly alternatives in the future. rsc.org
Solvent selection is another critical aspect of green synthesis. Efforts are being made to replace traditional, often toxic, organic solvents with more sustainable alternatives like water or ionic liquids, or to develop solvent-free reaction conditions. humanjournals.comfrontiersin.org
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Acetylation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes mdpi.com |
| Energy Consumption | High | Low ajrconline.org |
| Solvent Use | Often requires excess organic solvents | Can be solvent-free or use green solvents humanjournals.com |
| Yield | Variable, can be lower | Often higher mdpi.comttwrdcs.ac.in |
| By-product Generation | Can be significant | Reduced humanjournals.com |
Application of Advanced Spectroscopic Probes for Real-Time Analysis
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring product quality. Advanced spectroscopic techniques are at the forefront of this endeavor, offering non-invasive and in-situ analysis of the synthesis of Arsonic acid, [2-(acetylamino)phenyl]-.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. nih.govmdpi.com By immersing an ATR probe directly into the reaction mixture, chemists can continuously monitor the progress of the reaction by tracking the appearance and disappearance of characteristic infrared absorption bands. mdpi.comnih.gov For instance, the formation of the amide bond in the acetylation step can be followed by observing the changes in the carbonyl and N-H stretching regions of the spectrum. nih.gov This real-time data allows for precise determination of reaction endpoints, preventing the formation of impurities and unnecessary energy expenditure.
Raman spectroscopy offers a complementary in-situ monitoring technique. irdg.org It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. pnl.gov Raman spectroscopy can provide detailed information about the molecular structure and can be used to follow the conversion of reactants to products in real-time. nih.govspectroscopyonline.com The development of fiber-optic probes has made it possible to apply Raman spectroscopy to a wide range of reaction vessels and conditions. researchgate.net
The combination of these real-time spectroscopic methods with chemometric analysis allows for the deconvolution of complex spectral data, enabling the simultaneous tracking of multiple components in the reaction mixture. spectroscopyonline.com This provides a comprehensive understanding of the reaction dynamics.
Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring
| Spectroscopic Technique | Principle | Advantages for Real-Time Analysis | Key Monitored Functional Groups |
| ATR-FTIR | Measurement of the evanescent wave absorption at the interface of a high-refractive-index crystal and the sample. nih.govmdpi.com | Non-invasive, in-situ, provides detailed functional group information. mdpi.com | C=O (carbonyl), N-H (amide), As-O (arsonic acid) |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. irdg.org | Non-destructive, suitable for aqueous solutions, can be used with fiber optics for remote sensing. pnl.gov | Phenyl ring vibrations, C-N stretching, As-C stretching |
Predictive Modeling for Structure-Function Relationships in Novel Derivatives
Computational chemistry and predictive modeling are becoming indispensable tools in the design of new molecules with desired properties. For derivatives of Arsonic acid, [2-(acetylamino)phenyl]-, these methods can accelerate the discovery of compounds with enhanced functionalities by predicting their behavior before they are synthesized in the laboratory.
A key area of focus is the prediction of structure-activity relationships (SAR) . nih.gov By systematically modifying the structure of the parent molecule in silico—for example, by introducing different substituents on the phenyl ring or altering the acyl group—researchers can computationally screen for derivatives with improved properties. This approach has been successfully used to evaluate the potential of various organoarsenic compounds. nih.gov
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. researchgate.net For arsonic acids, DFT calculations can provide insights into their acidity (pKa), which is a critical parameter influencing their behavior in different environments.
Furthermore, machine learning (ML) models are being increasingly employed to predict the properties of chemical compounds. By training algorithms on existing experimental data, ML models can learn complex structure-property relationships and make rapid predictions for new, unsynthesized molecules. This approach has shown promise in predicting the pKa of arsonic acid derivatives.
The integration of these predictive models allows for a more rational and efficient design of novel derivatives of Arsonic acid, [2-(acetylamino)phenyl]- for specific applications.
Integration of Organoarsenic Frameworks in Advanced Materials Development
The unique chemical properties of the arsonic acid group make Arsonic acid, [2-(acetylamino)phenyl]- an attractive building block for the development of advanced materials. The ability of the arsonic acid moiety to coordinate with metal ions opens up possibilities for the construction of novel metal-organic frameworks (MOFs) and coordination polymers.
MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The incorporation of organoarsenic ligands like Arsonic acid, [2-(acetylamino)phenyl]- can introduce specific functionalities into the framework, tailoring its properties for targeted applications. The acetylamino group, for instance, could provide sites for post-synthetic modification or influence the framework's interaction with guest molecules.
Beyond MOFs, this organoarsenic compound can be incorporated into functional polymers . nih.gov The arsonic acid group can be used as a handle to graft the molecule onto polymer backbones or to create cross-linked networks. researchgate.netmdpi.com The resulting materials could exhibit interesting properties, such as enhanced thermal stability, specific binding capabilities, or catalytic activity. The development of arsenic-containing π-conjugated polymers has also been a subject of recent interest. nih.gov
The exploration of Arsonic acid, [2-(acetylamino)phenyl]- in materials science is still in its early stages, but the potential for creating new materials with unique properties is significant. These materials could find applications in areas ranging from sensing and catalysis to the development of novel biomaterials. researchgate.net
Q & A
Q. What are the established synthetic routes for [2-(acetylamino)phenyl]arsonic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves diazotization of 2-acetamidoaniline followed by coupling with arsenic acid under controlled pH (3–4) and temperature (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization from ethanol-water mixtures improves purity (>95%) . Comparative studies on arsenic precursors (e.g., sodium arsenate vs. arsenic trichloride) show sodium arsenate provides higher yields (~75%) due to reduced hydrolysis .
Q. How is the structural integrity of [2-(acetylamino)phenyl]arsonic acid validated in new synthetic batches?
Methodological Answer: Use a combination of:
Q. What are the acute toxicity profiles and recommended safety protocols for handling this compound?
Methodological Answer: Classified as Acute Toxicity Category 3 (oral/inhalation) with LD₅₀ > 300 mg/kg in rodent studies. Use fume hoods, nitrile gloves, and closed systems during synthesis. Spills require neutralization with 10% sodium bicarbonate before disposal . Environmental toxicity data (e.g., EC₅₀ for Daphnia magna: 12 mg/L) suggest strict wastewater containment .
Advanced Research Questions
Q. How does pH affect the stability of [2-(acetylamino)phenyl]arsonic acid in aqueous solutions, and what degradation products form?
Methodological Answer: Stability studies (HPLC-UV, 254 nm) show:
- pH 2–6 : Stable for >72 hours.
- pH >8 : Rapid hydrolysis to 2-acetamidophenol and arsenate ions (t₁/₂ = 2.5 hours at pH 10). Degradation pathways involve nucleophilic attack on the arsenic center .
Q. What mechanistic insights exist for its interaction with thiol-containing enzymes (e.g., glutathione reductase)?
Methodological Answer: Acts as a competitive inhibitor by binding to enzyme active sites via arsenic-sulfur coordination. Kinetic assays (IC₅₀ = 15 µM) show reversible inhibition in vitro. X-ray crystallography of enzyme complexes reveals distortion of the catalytic cysteine residue .
Q. Can differential scanning calorimetry (DSC) elucidate polymorphic forms of this compound?
Methodological Answer: DSC thermograms show two endothermic peaks:
Q. How do substituent positions (e.g., 2- vs. 4-acetylamino) alter arsenic redox behavior in electrochemical studies?
Methodological Answer: Cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) reveals:
Q. What chromatographic methods optimize separation from structurally similar arsenic contaminants?
Methodological Answer: HPLC-ICP-MS with a C18 column (5 µm, 150 mm) and mobile phase (0.1% formic acid:acetonitrile, 85:15) achieves baseline separation (R > 1.5) from phenylarsonic acid and dimethylarsinate. Retention time: 8.2 minutes .
Q. How does [2-(acetylamino)phenyl]arsonic acid compare to arsanilic acid in soil adsorption studies?
Methodological Answer: Batch adsorption experiments (pH 7, 25°C) show:
Q. What isotopic labeling strategies (e.g., ⁷³As) enable tracing in metabolic studies?
Methodological Answer: Synthesize ⁷³As-labeled analogs via neutron irradiation of natural arsenic precursors. Radiolabeled tracking in murine models shows 65% renal excretion within 24 hours, with residual accumulation in liver (12%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
